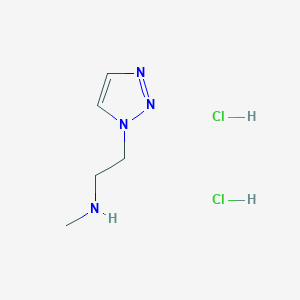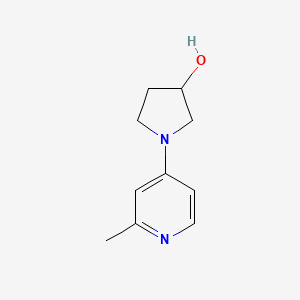
1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol is a chemical structure that can be synthesized through various methods involving the condensation and cyclization of different starting materials. The synthesis of related pyrrolidine derivatives has been explored in several studies, which provide insights into the potential pathways for creating such compounds. For instance, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol .
Synthesis Analysis
The synthesis of related compounds involves a variety of methods. One approach is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces different substituents at the C-2 position, such as hydroxy groups, and achieves a trans relationship between the C-2 and C-3 substituents . Another method involves a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to pyrrolylpyridinium salts and their subsequent reduction to give related pyrrolidine derivatives . These methods could potentially be modified to synthesize the target compound.
Molecular Structure Analysis
Computational studies have provided a perspective on the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base compounds. For example, the analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has revealed insights into the most stable tautomeric forms, NMR spectral analysis, and the nature of bonding and anti-bonding behavior . These computational approaches could be applied to understand the molecular structure of 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be influenced by the presence of substituents and the overall molecular structure. For instance, the synthesis and study of 1-(pyridin-2-yl amino)methyl napthalene-2-ol have shown the importance of intermolecular hydrogen bonding interactions, which could affect the reactivity of the compound . Similarly, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species have been shown to be significantly influenced by intramolecular OH⋯N hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be characterized through various spectroscopic and analytical techniques. The crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, has been determined through single-crystal X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds and a supramolecular structure . Additionally, the regioselectivity in the reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has been studied, which could inform the synthesis and properties of 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol .
Scientific Research Applications
Another avenue of research involving similar pyridine-based structures is in the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which have found applications in producing luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications underline the versatility and utility of pyridine-based ligands in crafting materials with tailored properties for specific scientific applications (M. Halcrow, 2005).
Moreover, the synthesis and characterization of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] compounds highlight the potential antimicrobial activity of pyridine-based compounds. These complexes have demonstrated considerable activity against specific bacterial strains and the yeast Candida albicans, suggesting potential applications in antimicrobial therapies. Additionally, their interaction with DNA, as shown through electrophoretic mobility studies, indicates a possible role in genetic material interaction, which could be leveraged in various biotechnological and medical applications (M. Abu-Youssef et al., 2010).
properties
IUPAC Name |
1-(2-methylpyridin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(2-4-11-8)12-5-3-10(13)7-12/h2,4,6,10,13H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHOPTYQJINWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

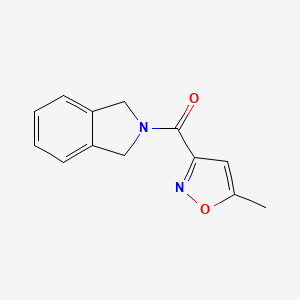
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)
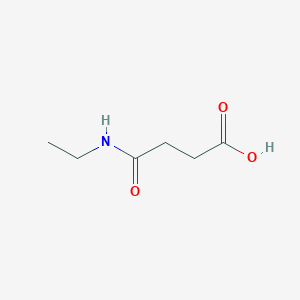
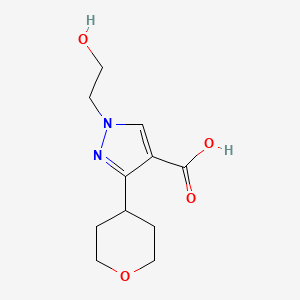


![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)



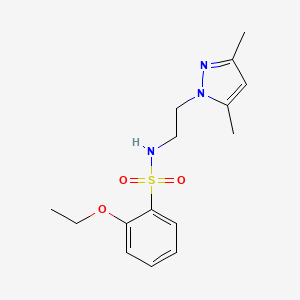
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
